molecular formula C8H4F2N2 B594724 5,7-Difluoroquinoxaline CAS No. 1215205-81-4

5,7-Difluoroquinoxaline

Cat. No. B594724
CAS RN: 1215205-81-4
M. Wt: 166.131
InChI Key: KCQXTFQKUGVUJI-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoxaline is a chemical compound with the molecular formula C8H4F2N2 . It has a molecular weight of 166.13 . The IUPAC name for this compound is 5,7-difluoroquinoxaline .


Synthesis Analysis

The synthesis of molecules with 6,7-difluoroquinoxaline units involves the use of thiophene as the electron-donating end group . The organic low band gap molecules with 6,7-difluoroquinoxaline and thiophene units were synthesized using Stille coupling .


Molecular Structure Analysis

The InChI code for 5,7-Difluoroquinoxaline is 1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H . The InChI key is KCQXTFQKUGVUJI-UHFFFAOYSA-N .

Scientific Research Applications

Organic Solar Cells

5,7-Difluoroquinoxaline is used in the synthesis of Poly [(thiophene)-alt-(6,7-difluoro-2(2-hexyldecyloxy)quinoxaline)] (PTQ10) , a promising candidate for donor materials in organic solar cells (OSCs) due to its high efficiency, simplified synthesis, and cost-effectiveness . The acceptor unit of PTQ10 is derived from the alkylation of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol .

Nonfullerene Organic Solar Cells

A series of difluoroquinoxaline-based alternating copolymers were synthesized to understand the influence of molecular ordering and orientation on the performance of nonfullerene (NF) solar cells . The structure modification significantly affected the photovoltaic performance with power conversion efficiencies (PCEs) of up to 8.13% .

Synthesis of Conjugated Polymers

5,7-Difluoroquinoxaline is used in the synthesis of novel conjugated polymers, which consist of quinoxaline units . These polymers have potential applications in various fields, including electronics and photonics .

Efficient Synthetic Strategies

The triflic acid-assisted regioselective bromination of quinoxaline derivatives, including 5,7-Difluoroquinoxaline, provides an alternative synthetic pathway for PTQ10 . This research provides insights into efficient synthetic strategies for PTQ10, advancing its potential for commercial application in OSCs .

Influence on Interchain Packing and Blend Morphology

The backbone modification of difluoroquinoxaline-based copolymers influences the interchain packing, blend morphology, and photovoltaic properties of nonfullerene organic solar cells .

Development of High-Performance Solar Cells

The use of 5,7-Difluoroquinoxaline in the synthesis of polymers contributes to the development of high-performance solar cells . The polymers derived from 5,7-Difluoroquinoxaline exhibit improved short-circuit current density and fill factor, leading to higher power conversion efficiencies .

Mechanism of Action

Target of Action

5,7-Difluoroquinoxaline is a type of quinoxaline derivative. Quinoxaline derivatives have been reported as a new type of tubulin polymerization inhibitor . Tubulins are the main components of the cytoskeleton and consist of α- and β-tubulin proteins, which play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins can be considered as the primary targets of 5,7-Difluoroquinoxaline.

Mode of Action

The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When the dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . As a tubulin polymerization inhibitor, 5,7-Difluoroquinoxaline likely interacts with tubulin proteins, disrupting the balance of polymerization and depolymerization, and thus inhibiting cell division.

Biochemical Pathways

Given its role as a tubulin polymerization inhibitor, it is likely that it affects the pathways related to cell division and cytoskeleton formation

Pharmacokinetics

The pharmacokinetics of quinoxaline derivatives are generally influenced by their chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

The primary result of 5,7-Difluoroquinoxaline’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for the development of anticancer drugs.

Action Environment

The action, efficacy, and stability of 5,7-Difluoroquinoxaline can be influenced by various environmental factors. For instance, the performance of difluoroquinoxaline-based copolymers in solar cells was found to be influenced by molecular ordering and orientation . .

properties

IUPAC Name

5,7-difluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXTFQKUGVUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681997
Record name 5,7-Difluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215205-81-4
Record name 5,7-Difluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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